ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9-11-7-8-5-3-4-6-12(8)9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIJVYIKCFETSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate
One-Pot Annulation Using Pyridyl Ketones and Ethyl Glyoxylate
A prominent and efficient method to synthesize this compound involves a magnesium nitride (Mg3N2)-assisted one-pot annulation reaction. This method uses 2-pyridyl ketones as key substrates, which undergo dehydrative cyclization with ethyl glyoxylate under controlled conditions.
Procedure Highlights:
- Reactants: 2-pyridyl ketone, Mg3N2, ethyl glyoxylate
- Solvent system: Ethanol-water mixture (8:2 ratio) provides optimal yields
- Temperature: Moderate heating at 80 °C
- Reaction time: Approximately 4 hours
- Reaction vessel: Sealed tube to improve conversion efficiency
Yield and Efficiency:
- Yields up to 92% have been reported under optimized conditions
- The reaction tolerates a wide variety of substituents on the pyridyl ketone, including alkyl, aryl, and heteroaryl groups, without significant impact on yield or reaction rate
- The method is scalable up to multi-gram quantities without loss of efficiency
| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol-water (8:2) | 4 | 80 | 92 |
| 2 | Ethanol | 8 | 60 | 80 |
| 3 | Methanol-water (8:2) | 4 | 60 | 85 |
| 4 | Ethanol | 24 | 25 | 48 |
Table 1: Selected reaction conditions and yields for the Mg3N2-assisted one-pot synthesis of imidazo[1,5-a]pyridine derivatives including this compound.
Stepwise Synthesis via Hydrazide Intermediates
Another approach involves the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide intermediates, which are subsequently condensed with ketones to form the imidazo ring system.
Procedure Highlights:
- Starting materials: Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives
- Condensation with ketones in ethanol under reflux with catalytic sulfuric acid
- Reaction time: Approximately 6 hours
- Isolation: Precipitates formed upon cooling are filtered and recrystallized
This method is versatile for synthesizing various substituted imidazo[1,2-a]pyridine carboxylates but can be adapted for the imidazo[1,5-a]pyridine core with appropriate precursors.
Catalytic Cyclization Using Aminopyridines and β-Dicarbonyl Compounds
Although more commonly applied to pyrazolo[1,5-a]pyridines, related heterocycles can be synthesized via catalytic cyclization involving N-amino-2-iminopyridines and β-dicarbonyl compounds in the presence of acetic acid and oxygen atmosphere.
Comparative Analysis of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range (%) | Scalability | Notes |
|---|---|---|---|---|---|
| Mg3N2-Assisted One-Pot Annulation | 2-pyridyl ketone + ethyl glyoxylate | Ethanol-water, 80 °C, 4 h | 80 - 92 | High | Efficient, broad substrate scope, scalable |
| Hydrazide Condensation | Ethyl imidazopyridine carboxylate + ketones | Reflux in ethanol, 6 h | Moderate | Moderate | Requires intermediate preparation |
| Catalytic Cyclization | N-amino-2-iminopyridines + β-diketones | Ethanol + acetic acid, 130 °C, 18 h | Moderate | Moderate | Oxidative conditions, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors
Mechanism of Action
The mechanism of action of ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes or the disruption of cellular processes, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Modifications: The triazolo[4,3-a]pyrimidine derivative (452.5 g/mol) replaces the imidazo-pyridine core with a triazole-pyrimidine system, increasing aromatic surface area and enabling stronger intermolecular interactions (e.g., π-stacking). The trifluoromethyl-substituted imidazo-pyrazinone () introduces a pyrazinone ring, altering electronic properties via electron-withdrawing CF3 groups.
Substituent Effects: Bromine: The brominated analog (273.13 g/mol) facilitates Suzuki-Miyaura or Buchwald-Hartwig couplings, making it a key intermediate for functionalization. Aminomethyl and Hydrochloride Salt: The dihydrochloride salt (273.19 g/mol) enhances water solubility, critical for in vivo bioavailability.
Ester Group Variations :
- Methyl vs. ethyl esters minimally affect molecular weight but alter lipophilicity (logP). Methyl esters (e.g., ) are slightly more polar than ethyl analogs.
Biological Activity
Introduction
Ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including relevant data from case studies, structure-activity relationships (SAR), and pharmacokinetic profiles.
This compound belongs to the imidazopyridine class of compounds. Its structure features a fused imidazole and pyridine ring system that contributes to its biological activity. The compound can be synthesized through various methods involving the reaction of substituted pyridines with carboxylic acids or their derivatives.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds derived from imidazo[1,5-a]pyridine have shown significant antiproliferative effects against various cancer cell lines:
- Table 1: Antiproliferative Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 28c | HCT116 (Colon Cancer) | 2.30 |
| 40f | HeLa (Cervical Cancer) | 0.070 |
| 18 | MV4-11 (AML) | 0.299 |
These findings indicate that this compound and its derivatives possess significant anticancer properties that warrant further investigation.
GSK-3β Inhibition
The compound has been explored as a GSK-3β inhibitor. GSK-3β is implicated in various diseases including cancer and neurodegenerative disorders. A study demonstrated that imidazo[1,5-a]pyridine derivatives exhibit nanomolar inhibition activity against GSK-3β:
- Table 2: GSK-3β Inhibition Potency
| Compound | IC50 (nM) | CNS Permeability |
|---|---|---|
| IMID 1 | 100 | Poor |
| IMID 2 | 50 | Moderate |
While some derivatives showed promising inhibition rates, their central nervous system (CNS) permeability was generally low, which poses challenges for therapeutic applications.
Antimicrobial Activity
Imidazo[1,5-a]pyridine derivatives have also been evaluated for their antimicrobial properties. A focused set of compounds was tested against Mycobacterium tuberculosis with results indicating potent activity:
- Table 3: Antimycobacterial Activity
| Compound | MIC (µM) |
|---|---|
| 9 | ≤0.006 |
| 12 | ≤0.006 |
| 18 | ≤0.006 |
These results suggest that this compound may serve as a lead compound for developing new antitubercular agents.
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various imidazo[1,5-a]pyridine derivatives to identify key structural features responsible for biological activity. Modifications at specific positions on the imidazole and pyridine rings significantly influenced potency and selectivity against targets such as GSK-3β and cancer cell lines.
Pharmacokinetics
Pharmacokinetic studies have been performed to assess the absorption and metabolism of this compound. The results indicated moderate oral bioavailability and stability in liver microsomes:
- Table 4: Pharmacokinetic Profile
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | t1/2 (h) |
|---|---|---|---|
| 13 | 411 | 181 | 5 |
| 18 | 3850 | 337 | ND |
These pharmacokinetic parameters are crucial for evaluating the therapeutic potential of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
